Ethanone, 2-(cyclohexylthio)-1-phenyl-
Description
Historical Context of α-Thioacetophenones in Organic Synthesis and Their Evolution
The introduction of a sulfur atom at the alpha position to a carbonyl group, as seen in α-thioacetophenones, imparts unique reactivity to the molecule. Historically, these compounds have been recognized as valuable intermediates in organic synthesis. The presence of the sulfur atom can stabilize an adjacent carbanion, facilitating a range of carbon-carbon bond-forming reactions. Early research into α-thioacetophenones laid the groundwork for their use in the synthesis of more complex molecules. Over time, the evolution of synthetic methodologies has expanded the utility of these compounds, moving from fundamental reactivity studies to their application as key building blocks in the construction of heterocyclic compounds and other molecules of pharmaceutical and material science interest.
Significance of the Cyclohexylthio Moiety in Advanced Synthetic Methodologies
The cyclohexylthio group, a bulky and non-polar moiety, brings specific steric and electronic properties to a molecule. While direct research on the impact of this group in the context of α-thioacetophenones is not extensively documented, its role in other areas of chemistry provides valuable insights. For instance, in the rubber industry, the related compound N-(cyclohexylthio)phthalimide is utilized as a vulcanization inhibitor. welltchemicals.com This application highlights the ability of the cyclohexylthio group to modulate reaction rates and pathways, a characteristic that is highly valuable in advanced synthetic methodologies where precise control over reactivity is paramount. The steric hindrance provided by the cyclohexyl group can influence the stereochemical outcome of reactions, a critical aspect in asymmetric synthesis.
Overview of Current Research Trajectories and Applications of Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl- in Chemical Synthesis
Direct and extensive research specifically targeting Ethanone, 2-(cyclohexylthio)-1-phenyl- is limited in publicly available literature. However, based on the known reactivity of α-thioacetophenones and the properties of the cyclohexylthio group, several potential research trajectories and applications can be envisaged.
The compound could serve as a precursor in the synthesis of various heterocyclic compounds. The ketone and thioether functionalities provide two reactive sites for cyclization reactions. For example, it could potentially be used to synthesize substituted thiophenes, thiazoles, or other sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry.
Furthermore, the phenyl ketone portion of the molecule is a common feature in compounds with biological activity. Phenyl ketone derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects. nih.gov The unique combination of the phenyl ketone and the cyclohexylthio group in Ethanone, 2-(cyclohexylthio)-1-phenyl- may lead to novel biological properties, making it a target for screening in drug discovery programs.
The reactivity of the α-carbon, influenced by both the carbonyl and the sulfur atom, also suggests its potential use in modern synthetic reactions, such as cross-coupling reactions or as a component in multicomponent reactions to build molecular complexity efficiently.
Compound Data
Below are tables detailing the properties of Ethanone, 2-(cyclohexylthio)-1-phenyl- and related compounds mentioned in this article.
Table 1: Properties of Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Property | Value |
| Molecular Formula | C₁₄H₁₈OS |
| IUPAC Name | 2-(cyclohexylthio)-1-phenylethan-1-one |
| CAS Number | 6702-83-6 |
Table 2: Related Compound Information
| Compound Name | CAS Number | Molecular Formula | Key Application/Significance |
| N-(cyclohexylthio)phthalimide | 17796-82-6 | C₁₄H₁₅NO₂S | Vulcanization inhibitor in the rubber industry. welltchemicals.com |
| 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | C₁₃H₁₆O₂ | Intermediate in chemical synthesis. google.com |
| 2-Ethoxy-1-phenylethanone | 14869-39-7 | C₁₀H₁₂O₂ | Chemical intermediate. nih.gov |
| Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- | 100946-65-4 | C₁₅H₁₄O₃S₂ | Investigated for potential antimicrobial activity. evitachem.com |
Structure
3D Structure
Properties
CAS No. |
175434-81-8 |
|---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C14H18OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
ICSZGYDRIQTLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Roles of Ethanone, 2 Cyclohexylthio 1 Phenyl
Direct Synthetic Routes to Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl-
The preparation of Ethanone, 2-(cyclohexylthio)-1-phenyl- can be efficiently achieved through nucleophilic substitution reactions, with additional strategies available for the synthesis of the broader class of α-cyclohexylthio ketones.
The most direct and widely employed method for the synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl- involves the reaction of a phenacyl bromide with cyclohexanethiol (B74751). This transformation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the sulfur atom of cyclohexanethiol, acting as a potent nucleophile, attacks the α-carbon of the phenacyl bromide, displacing the bromide ion.
The general reaction is as follows: Phenacyl bromide + Cyclohexanethiol → Ethanone, 2-(cyclohexylthio)-1-phenyl- + Hydrobromic acid
This type of reaction with various sulfur nucleophiles has been studied, and the kinetics indicate a concerted mechanism where the bond-forming and bond-breaking steps occur simultaneously. nih.gov The reactivity of the phenacyl bromide is influenced by substituents on the phenyl ring. nih.gov Thiols are particularly effective nucleophiles for this transformation due to the high polarizability and nucleophilicity of the sulfur atom. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which enhances the reaction rate.
Table 1: General Conditions for Synthesis via Phenacyl Bromide
| Reactants | Reagent | Solvent | Mechanism |
|---|
While the reaction of phenacyl halides is a primary route, other strategies exist for the preparation of α-cyclohexylthio ketones. These methods often involve the generation of a reactive intermediate from the ketone itself.
One such strategy is the in-situ α-halogenation of an acetophenone (B1666503) followed by reaction with a thiolate. For instance, ketones with active methylene (B1212753) groups can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine, and the resulting α-halo ketone can then be treated with cyclohexanethiolate without isolation. rsc.org Electrochemical methods have also been developed to generate α-iodoketones in situ, which can then react with nucleophiles. rsc.orgorganic-chemistry.org
Another approach involves the use of silyl (B83357) enol ethers derived from ketones. These can undergo enantioselective sulfenylation in the presence of a suitable sulfur-containing electrophile and a catalyst, offering a route to chiral α-thio ketones. nih.gov Tandem catalysis systems, for example using palladium and gold, have also been employed to synthesize keto thioethers through a series of reactions including thiol addition and rearrangement. lookchem.comacs.org
Ethanone, 2-(cyclohexylthio)-1-phenyl- as a Precursor for 1,5-Diketones
The reactivity of the active methylene group in Ethanone, 2-(cyclohexylthio)-1-phenyl- makes it a valuable building block for carbon-carbon bond formation, particularly in the synthesis of 1,5-diketones.
The synthesis of 1,5-diketones from Ethanone, 2-(cyclohexylthio)-1-phenyl- and an arylaldehyde can be achieved through a base-catalyzed reaction sequence. This process is analogous to the well-established Claisen-Schmidt condensation followed by a Michael addition. nih.govacs.org
The proposed mechanism involves the following steps:
Enolate Formation: A base abstracts a proton from the active methylene group of Ethanone, 2-(cyclohexylthio)-1-phenyl-, forming a resonance-stabilized enolate.
Aldol (B89426) Condensation: The nucleophilic enolate attacks the carbonyl carbon of the arylaldehyde. The resulting aldol addition product readily dehydrates to form an α,β-unsaturated ketone intermediate, often referred to as a chalcone (B49325) analog.
Michael Addition: A second molecule of the enolate from Ethanone, 2-(cyclohexylthio)-1-phenyl- then acts as a Michael donor, attacking the β-carbon of the newly formed α,β-unsaturated ketone.
Protonation: The resulting enolate is protonated during workup to yield the final 1,5-diketone product.
This one-pot synthesis is an efficient method for constructing complex 1,5-dicarbonyl compounds, which are themselves important precursors for various heterocyclic systems. nih.govrsc.org
Table 2: Proposed Reaction Scheme for 1,5-Diketone Synthesis
| Step | Description | Intermediate |
|---|---|---|
| 1 | Base-catalyzed deprotonation | Enolate of Ethanone, 2-(cyclohexylthio)-1-phenyl- |
| 2 | Reaction with arylaldehyde and dehydration | α,β-Unsaturated Ketone (Chalcone analog) |
| 3 | Michael addition of a second enolate molecule | 1,5-Diketone enolate |
Utility in the Preparation of Key Thioketone Building Blocks
The carbonyl group of Ethanone, 2-(cyclohexylthio)-1-phenyl- can be converted to a thiocarbonyl, opening up further synthetic possibilities.
A thioketone is a functional group where the oxygen atom of a ketone is replaced by a sulfur atom. acs.org The conversion of Ethanone, 2-(cyclohexylthio)-1-phenyl- to its corresponding thioketone can be accomplished using various thionating agents. The most common of these is Lawesson's reagent. organic-chemistry.org Other reagents like phosphorus pentasulfide are also effective. organic-chemistry.org
The reaction involves heating the ketone with the thionating agent, which facilitates the exchange of the carbonyl oxygen for a sulfur atom. The resulting product, a thioketone, retains the active methylene group flanked by the newly formed thiocarbonyl and the existing thioether. This dual functionality makes it a highly valuable synthetic intermediate. The active methylene group can participate in further C-C bond-forming reactions, while the thioketone can undergo cycloadditions or other reactions characteristic of the C=S double bond.
Table 3: Common Reagents for Thioketone Synthesis
| Reagent | General Application |
|---|---|
| Lawesson's Reagent | Widely used for converting ketones to thioketones under relatively mild conditions. organic-chemistry.org |
| Phosphorus Pentasulfide (P4S10) | A classical, powerful thionating agent. |
Catalytic Systems Employed in Reactions Involving Ethanone, 2-(cyclohexylthio)-1-phenyl-
The reactivity of the carbon-sulfur bond and the enolizable nature of the ketone in Ethanone, 2-(cyclohexylthio)-1-phenyl- make it a versatile substrate for a range of catalytic transformations. These reactions often involve the activation of the C-S bond or functionalization at the α-carbon, facilitated by transition metal catalysts.
While direct palladium-catalyzed cross-coupling reactions involving the C-S bond of α-thio ketones are not extensively documented for this specific substrate, the broader field of palladium catalysis offers insights into potential transformations. Palladium catalysts are well-known for their efficacy in forming carbon-carbon and carbon-heteroatom bonds. In related systems, palladium complexes have been utilized for the α-arylation of ketones, a process that could potentially be applied to Ethanone, 2-(cyclohexylthio)-1-phenyl- following a desulfurization step or by targeting the enolate.
Research on palladium-catalyzed cross-coupling of ketone homoenolates derived from cyclopropanols with aryl bromides has demonstrated high yields and broad scope with a simple catalytic system. rsc.org This suggests a potential pathway for the functionalization of ketone derivatives. Furthermore, palladium-catalyzed reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes have shown that a phenylchalcogenyl group can play a crucial role in facilitating cross-coupling reactions like Sonogashira, Heck, Suzuki, and Negishi reactions under mild, ligand-free conditions. nih.gov These examples from the literature, while not directly employing Ethanone, 2-(cyclohexylthio)-1-phenyl- , highlight the potential for palladium catalysis to effect transformations on structurally similar compounds.
A plausible, though not experimentally verified for this specific compound, application could involve a Kumada-type coupling. In such a scenario, the thioether could be transformed into a more reactive species suitable for palladium-catalyzed cross-coupling.
| Potential Pd-Catalyzed Reaction | Catalyst System (Hypothetical) | Potential Product | Relevant Analogy |
| α-Arylation | Pd(OAc)₂, Buchwald-type ligand, Base | 2-Aryl-1-phenylethanone | α-Arylation of ketones |
| Desulfurative Coupling | Pd/C, H₂ | 1-Phenyl-2-aryl-ethanone | Reductive desulfurization followed by coupling |
| C-S Bond Cross-Coupling | Pd(PPh₃)₄, Additive | 1-Phenyl-2-alkynyl-ethanone | Sonogashira coupling of related thio-compounds |
This table presents hypothetical applications based on established palladium catalysis principles, as direct research on Ethanone, 2-(cyclohexylthio)-1-phenyl- is limited.
Copper catalysis represents another significant avenue for the transformation of sulfur-containing organic compounds. Copper catalysts are often employed in C-S bond formation and cleavage reactions. For instance, copper-catalyzed regioselective cleavage of C-X and C-H bonds has been developed as a strategy for sulfur dioxide fixation, demonstrating copper's ability to mediate C-S bond-forming reactions. nih.gov
In the context of Ethanone, 2-(cyclohexylthio)-1-phenyl- , copper-catalyzed reactions could potentially target the C-S bond for cleavage and subsequent functionalization. Visible light-triggered C-S bond cleavage of benzylic thioethers using photoredox catalysis provides a modern approach to generating carbocations for further reactions, although this has not been specifically reported for the title compound. unipr.it
One-pot cascade reactions catalyzed by copper have also been developed for the synthesis of complex heterocyclic structures, indicating the versatility of copper in mediating multi-step transformations. nih.gov A hypothetical application for Ethanone, 2-(cyclohexylthio)-1-phenyl- could involve a copper-catalyzed coupling with a nucleophile, leading to the displacement of the cyclohexylthio group.
| Potential Cu-Catalyzed Reaction | Catalyst System (Hypothetical) | Potential Product | Relevant Analogy |
| C-S Bond Cleavage/Coupling | CuI, Ligand, Base | 2-Amino-1-phenylethanone | Ullmann-type C-N coupling |
| Oxidative C-S Cleavage | Cu catalyst, Oxidant | Phenylglyoxal | Oxidation of α-thio ketones |
| Radical-mediated functionalization | Cu(I) salt, Radical initiator | Functionalized phenylethanone derivatives | Radical reactions of thioethers |
This table presents hypothetical applications based on established copper catalysis principles, as direct research on Ethanone, 2-(cyclohexylthio)-1-phenyl- is limited.
Mechanistic Investigations and Reaction Dynamics of Ethanone, 2 Cyclohexylthio 1 Phenyl Transformations
Mechanistic Pathways of Reductive Cyclization Reactions
The transformation of Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl- into heterocyclic structures represents a significant area of synthetic investigation. Reductive cyclization, in particular, offers a powerful strategy for constructing saturated nitrogen-containing rings.
A notable transformation involving a derivative of Ethanone, 2-(cyclohexylthio)-1-phenyl- is the diastereoselective synthesis of highly substituted N-hydroxypiperidines. This process begins with the generation of a 1,5-diketone intermediate from the reaction of Ethanone, 2-(cyclohexylthio)-1-phenyl- with an arylaldehyde. Subsequent reaction of this diketone with hydroxylamine (B1172632) hydrochloride selectively forms a monoxime at one of the keto groups. tandfonline.comresearchgate.net
The crucial step is the intramolecular reductive cyclization of this 1-keto-5-ketoxime intermediate. tandfonline.com The mechanism proceeds via the formation of a cyclic hemiaminal intermediate, which is then reduced to the final N-hydroxypiperidine product. The reaction demonstrates high diastereoselectivity, yielding the N-hydroxypiperidine as a racemate of a single diastereomer, specifically with an all-equatorially substituted conformation. researchgate.net This stereochemical outcome is attributed to the initial equilibration of the keto-oxime at the α-carbon under basic conditions before the cyclization event occurs. researchgate.net
The choice of reducing agent is critical in the intramolecular reductive cyclization and significantly influences the reaction's outcome. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation. tandfonline.comresearchgate.net NaBH₃CN is a mild and selective reducing agent, which is particularly effective for the reductive amination of ketones and aldehydes. Its selectivity stems from the fact that the rate of reduction for iminium ions (or, in this case, the cyclic hemiaminal intermediate) is substantially faster than for the ketone carbonyl group.
This selectivity prevents the simple reduction of the remaining ketone and favors the cyclization pathway. The use of NaBH₃CN directly contributes to the high diastereoselectivity observed in the formation of the N-hydroxypiperidine product. tandfonline.comresearchgate.net The reaction yields a single diastereomer, highlighting the controlled nature of the reduction and cyclization cascade. tandfonline.com
Table 1: Reductive Cyclization of 1-Keto-5-ketoxime to N-Hydroxypiperidine researchgate.net
| Starting Material | Reagent | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Monoxime of 1,5-diketone | NaBH₃CN | N-Hydroxypiperidine | 12 | 75 |
Semicarbazone Formation and Subsequent Heterocyclization Mechanisms
The carbonyl group of Ethanone, 2-(cyclohexylthio)-1-phenyl- is a key functional handle for derivatization. Reaction with semicarbazide (B1199961) hydrochloride produces the corresponding semicarbazone, a class of compounds known for their crystalline nature and utility as synthetic intermediates. researchgate.netyoutube.com
The mechanism of semicarbazone formation is analogous to that of imine formation and proceeds via nucleophilic addition. numberanalytics.comquimicaorganica.orglibretexts.org The reaction is typically acid-catalyzed and involves the following steps:
Nucleophilic Attack: The terminal, more nucleophilic amino group of semicarbazide attacks the electrophilic carbonyl carbon of the ketone. libretexts.orgyoutube.com
Proton Transfer: A proton transfer occurs to form a neutral carbinolamine intermediate. libretexts.org
Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). Elimination of a water molecule and subsequent deprotonation yields the final C=N bond of the semicarbazone. numberanalytics.comlibretexts.org
The resulting thiosemicarbazone is primed for further transformations, particularly heterocyclization. While specific studies on the cyclization of the thiosemicarbazone of Ethanone, 2-(cyclohexylthio)-1-phenyl- are not detailed, the literature on related structures suggests plausible pathways. For instance, thiosemicarbazones derived from α,β-enones undergo acid-catalyzed intramolecular heterocyclization to yield dihydro-1,3,4-thiadiazoles. researchgate.net This transformation involves the thiol tautomer of the thiosemicarbazone, where the sulfur atom acts as the intramolecular nucleophile, attacking the imine carbon. researchgate.netuba.ar Such pathways provide a framework for predicting the potential reactivity of the thiosemicarbazone derived from the title compound.
Broader Reactivity Patterns of Cyclohexanethiols and Related Sulfur Species
The cyclohexanethiol (B74751) moiety within Ethanone, 2-(cyclohexylthio)-1-phenyl- imparts its own characteristic reactivity, primarily involving oxidation and coupling reactions at the sulfur atom.
The oxidation of thiols is a fundamental reaction that can lead to several products depending on the conditions and the oxidant used. sci-hub.se Mild oxidation of the cyclohexanethiol group readily yields the corresponding dicyclohexyl disulfide. This process can occur through various mechanisms:
Radical Pathway: One-electron oxidation, often catalyzed by metal nanoparticles like gold, can generate a thiyl radical (RS•). nih.govresearchgate.net The coupling of two such radicals on the metal surface then forms the disulfide bond (RSSR). researchgate.net
Two-Electron Pathway: Oxidation can also proceed via two-electron pathways, forming a sulfenic acid (RSOH) intermediate. This intermediate reacts rapidly with another thiol molecule to produce the disulfide. nih.gov
More vigorous oxidation conditions, using stronger oxidizing agents, can further oxidize the disulfide or the initial thiol to higher oxidation states, ultimately forming the corresponding sulfonic acid (RSO₃H). sci-hub.se This stepwise oxidation proceeds through sulfinic acid (RSO₂H) intermediates. nih.gov
Table 2: Oxidation Products of the Thiol Moiety
| Reactant | Oxidation Level | Product Class | General Structure |
|---|---|---|---|
| Thiol | Mild | Disulfide | RSSR |
| Thiol/Disulfide | Intermediate | Sulfenic/Sulfinic Acid | RSOH / RSO₂H |
| Thiol/Disulfide | Strong | Sulfonic Acid | RSO₃H |
The cyclohexanethiol moiety can participate in carbon-sulfur (C-S) bond-forming cross-coupling reactions with aryl halides, a powerful method for synthesizing aryl thioethers. These reactions are typically catalyzed by transition metals like palladium and copper.
Palladium-Catalyzed Coupling: The mechanism for palladium-catalyzed C-S coupling generally follows a catalytic cycle comprising three key steps: lumenlearning.com
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond to form a Pd(II) intermediate. lumenlearning.comnih.gov
Transmetalation: The thiol, typically as a thiolate, displaces the halide on the Pd(II) center.
Reductive Elimination: The aryl and thiolate ligands on the palladium complex couple, forming the aryl thioether product and regenerating the Pd(0) catalyst. nih.govorganic-chemistry.org The use of specific ligands, such as CyPF-t-Bu, is crucial for preventing catalyst deactivation and achieving high turnover numbers. nih.govorganic-chemistry.org
Copper-Catalyzed Coupling: Copper-catalyzed systems offer an alternative and often milder route. Mechanistic investigations have revealed several possible pathways:
Photoinduced SET Mechanism: Under photoirradiation, a copper(I)-thiolate complex can be excited and undergo a single-electron transfer (SET) to the aryl halide. This generates a copper(II)-thiolate complex and an aryl radical, which then combine to form the C-S bond. organic-chemistry.org
Concerted Oxidative Addition: In non-photoinduced reactions, a common mechanism involves the concerted oxidative addition of the aryl halide to a copper(I) complex, generating a high-valent copper(III) intermediate. This intermediate then undergoes reductive elimination to form the product. youtube.com The active catalyst can be a Cu(I) or even a robust Cu(II) species, depending on the ligand system. youtube.comberkeley.edu
Table 3: Mechanistic Steps in Thiol-Aryl Halide Coupling
| Catalyst System | Key Mechanistic Steps | Intermediate Species |
|---|---|---|
| Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(II) complexes |
| Copper (Photoinduced) | Single-Electron Transfer (SET), Radical Recombination | Cu(I)/Cu(II) complexes, Aryl radicals |
| Copper (Thermal) | Oxidative Addition, Reductive Elimination | Cu(I)/Cu(III) complexes |
Nucleophilic Additions and Ring Transformation Pathways of Related Thio-Functionalized Cyclic Ketones
The reactivity of cyclic ketones bearing a sulfur-containing functional group at the α-position is a subject of significant interest in organic synthesis. These compounds serve as versatile intermediates for the construction of complex molecular architectures through a variety of transformations, including nucleophilic additions and subsequent ring manipulations. The interplay between the carbonyl group and the adjacent thioether moiety governs the reaction pathways, often leading to unique and synthetically valuable products. This section explores the mechanistic details of nucleophilic additions to these systems and the subsequent ring transformation pathways that can ensue.
The initial step in the reaction of a thio-functionalized cyclic ketone with a nucleophile is typically the addition to the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate. The fate of this intermediate is highly dependent on the nature of the nucleophile, the reaction conditions, and the structure of the cyclic ketone itself.
One of the well-documented transformations of α-functionalized cyclic ketones is the Favorskii rearrangement, which traditionally involves an α-halo ketone. This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes ring-opening to yield a ring-contracted carboxylic acid derivative. nrochemistry.comorganic-chemistry.orgwikipedia.org While the classic Favorskii rearrangement specifies a halogen as the leaving group, analogous transformations involving other leaving groups, including sulfur-based moieties under specific conditions, have been explored. The mechanism is thought to initiate with the formation of an enolate on the side of the ketone opposite to the functional group. This enolate then undergoes intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack on this strained intermediate leads to the cleavage of a carbon-carbon bond and the formation of the ring-contracted product. wikipedia.org
In the context of thio-functionalized cyclic ketones, the sulfur atom can influence the reaction pathway in several ways. The thioether group can act as a leaving group, particularly if activated, or it can participate in the reaction through its lone pair of electrons. For instance, the reaction of 2-(phenylthio)cyclohexanone with Grignard reagents can lead to the expected 1,2-addition product, a tertiary alcohol. However, under different conditions or with different nucleophiles, alternative reaction pathways, including rearrangements, can be envisaged.
Research into the reactions of conjugated arylazocycloalkenes with Grignard reagents has provided insights into the synthesis of substituted cyclohexanones. For example, 2-aryl-cyclohexanones can be converted into 1-phenylazo-6-arylcyclohexenes. Subsequent reaction with Grignard reagents leads to the formation of substituted cyclohexanone (B45756) phenylhydrazones, which can then be hydrolyzed to the corresponding ketones. rsc.org This demonstrates the utility of nucleophilic additions in modifying cyclic ketone structures.
The stereochemistry of nucleophilic addition to cyclic ketones, such as cyclohexanone, is a critical factor that influences the structure of the products. The approach of the nucleophile can be either axial or equatorial, and the preferred direction is governed by a combination of steric and electronic factors. researchgate.net In thio-functionalized cyclic ketones, the bulky thioether substituent can exert significant steric hindrance, potentially directing the incoming nucleophile to the opposite face of the ring.
While direct ring transformations of simple 2-(alkylthio)cycloalkanones initiated by nucleophilic addition are not as extensively documented as the Favorskii rearrangement of α-halo ketones, the underlying principles of enolate formation, intramolecular cyclization, and ring-opening provide a framework for understanding their potential reactivity. The development of new catalytic systems and reaction conditions continues to expand the scope of transformations possible with these versatile building blocks.
The following table summarizes representative nucleophilic addition reactions on cyclic ketones, highlighting the diversity of reactants and products.
| Reactant | Nucleophile/Reagent | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | 65-75 | wikipedia.org |
| 2-Bromocyclohexanone | Morpholine | 1-Morpholinocyclopentanecarboxamide | 80 | wikipedia.org |
| Cyclohexanone | Phenylmagnesium bromide, then H₃O⁺ | 1-Phenylcyclohexan-1-ol | Not specified | pearson.com |
| 2-Aryl-cyclohexanone | 1. Phenylhydrazine 2. Grignard Reagent 3. Oxidative hydrolysis | trans-2,6-Disubstituted cyclohexanone | Not specified | rsc.org |
Synthesis and Characterization of Derivatives from Ethanone, 2 Cyclohexylthio 1 Phenyl
Piperidine (B6355638) Analog Synthesis and Structural Diversity
The core structure of Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl- serves as a valuable starting point for the synthesis of diverse piperidine derivatives, which are significant scaffolds in medicinal chemistry.
Diastereoselective Preparation of N-Hydroxypiperidine Derivatives
A key transformation involves the diastereoselective preparation of polysubstituted N-hydroxypiperidines. ajchem-a.com This synthesis begins with the formation of a 1,5-diketone intermediate by reacting Ethanone, 2-(cyclohexylthio)-1-phenyl- with an arylaldehyde. The subsequent creation of a monoxime from this diketone sets the stage for an intramolecular reductive cyclization. ajchem-a.com Using sodium cyanoborohydride (NaBH₃CN), this cyclization yields the N-hydroxypiperidine as the primary product. ajchem-a.com The process results in a racemate of a single diastereomer, demonstrating a high degree of stereocontrol in the ring-forming step. ajchem-a.com
Synthesis of Polysubstituted Piperidine Scaffolds
The synthesis of N-hydroxypiperidines is a specific example of the broader utility of Ethanone, 2-(cyclohexylthio)-1-phenyl- in creating polysubstituted piperidine scaffolds. ajchem-a.com The initial reaction to form the 1,5-diketone is a crucial step that introduces new substitution patterns derived from the chosen arylaldehyde. This diketone is a pivotal intermediate that is then cyclized to form the highly substituted piperidine ring. ajchem-a.com The development of methods to form the piperidine ring is a significant area of organic synthesis, with various strategies employed, including hydrogenation of pyridine (B92270) precursors, cycloaddition reactions, and multicomponent reactions. nih.gov The approach starting from the specified ethanone provides a direct route to complex piperidines bearing cyclohexylthio, phenyl, and other aryl groups. ajchem-a.com
Formation of Thiosemicarbazide (B42300) Derivatives Incorporating Piperidine Fragments
Thiosemicarbazide and its derivatives, thiosemicarbazones, are another important class of compounds that can be synthesized and integrated with piperidine structures. The general synthesis of thiosemicarbazones involves a condensation reaction between thiosemicarbazide and an appropriate aldehyde or ketone, often in an alcohol solvent and sometimes with a mild base like potassium carbonate. nih.govnih.gov
While not directly synthesized from Ethanone, 2-(cyclohexylthio)-1-phenyl-, thiosemicarbazide derivatives are relevant in the context of the piperidine scaffolds that are. For instance, benzaldehyde (B42025) thiosemicarbazide analogs that include a piperidine scaffold have been prepared and studied. ajchem-a.com Research indicates that the presence of the piperidine moiety in these structures can enhance their biological properties, such as fungicidal activity. ajchem-a.com
Table 1: Examples of Thiosemicarbazone Synthesis from Aldehydes This table illustrates the general condensation reaction to form thiosemicarbazones, a reaction type relevant to creating derivatives that can incorporate piperidine fragments. Data is generalized from synthetic procedures. nih.gov
| Aldehyde Reactant | Product | Yield (%) |
| 4-Fluorobenzaldehyde | (E)-1-(4-fluorobenzylidene)thiosemicarbazide | 30 |
| 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)thiosemicarbazide | 40 |
| 3-Bromobenzaldehyde | (E)-1-(3-bromobenzylidene)thiosemicarbazide | 20 |
| 4-Nitrobenzaldehyde | (E)-1-(4-nitrobenzylidene)thiosemicarbazide | 82 |
Heterocyclic Systems Derived from Ethanone, 2-(cyclohexylthio)-1-phenyl-
The reactivity of the ketone in Ethanone, 2-(cyclohexylthio)-1-phenyl- makes it a suitable precursor for various heterocyclic systems beyond piperidines.
Synthesis of 1,2,3-Selena/Thiadiazoles Featuring Cyclohexylthio Substituents
The Hurd-Mori reaction is a classic and versatile method for synthesizing 1,2,3-thiadiazoles from ketones that possess an α-methylene group. mdpi.comthieme-connect.de Ethanone, 2-(cyclohexylthio)-1-phenyl-, fits this structural requirement perfectly. The synthesis proceeds in two main steps:
Hydrazone Formation: The ketone is first reacted with a hydrazide, such as semicarbazide (B1199961), to form the corresponding semicarbazone intermediate. mdpi.com
Cyclization: This intermediate is then treated with thionyl chloride (SOCl₂). The thionyl chloride facilitates a cyclization reaction that results in the formation of the 1,2,3-thiadiazole (B1210528) ring, with the extrusion of water and other byproducts. mdpi.come-bookshelf.de
The resulting product would be a 4-phenyl-5-(cyclohexylthiomethyl)-1,2,3-thiadiazole (or the 4,5-disubstituted isomer), a heterocyclic system directly derived from the starting ketone.
A parallel synthetic route exists for the creation of 1,2,3-selenadiazoles . This synthesis also begins with the formation of a hydrazone (e.g., a semicarbazone) from the parent ketone. e-bookshelf.de However, instead of thionyl chloride, the cyclization is achieved using selenium-based reagents, most commonly selenium dioxide (SeO₂) or selenium oxychloride (SeOCl₂). e-bookshelf.de This reaction provides a direct pathway to 1,2,3-selenadiazoles that incorporate the cyclohexylthio substituent.
Other Chemically Relevant Derivatives (Contextual to Ethanone, 2-(cyclohexylthio)-1-phenyl- Chemistry)
The synthetic pathways described above rely on key chemical intermediates that are themselves important derivatives of Ethanone, 2-(cyclohexylthio)-1-phenyl-.
1,5-Diketone Intermediate: The reaction between Ethanone, 2-(cyclohexylthio)-1-phenyl- and an arylaldehyde produces a 1,5-diketone. This molecule is a significant derivative as it serves as the direct precursor to the polysubstituted piperidine scaffolds discussed in section 4.1. ajchem-a.com
Monoxime of 1,5-Diketone: The 1,5-diketone is converted into its monoxime derivative before the final cyclization to an N-hydroxypiperidine. This selective oximation is a critical step that enables the intramolecular reductive cyclization pathway. ajchem-a.com
Semicarbazone Intermediate: In the synthesis of 1,2,3-thia- and selenadiazoles, the semicarbazone of Ethanone, 2-(cyclohexylthio)-1-phenyl- is the essential intermediate. mdpi.com Its formation is the initial step that prepares the molecule for the subsequent cyclization with either thionyl chloride or a selenium reagent.
Exploration of Mannich Base Derivatives in Related Synthetic Pathways
The synthesis of Mannich bases is a cornerstone of organic chemistry, providing a versatile method for the aminomethylation of acidic protons located alpha to a carbonyl group. This reaction typically involves the condensation of a primary or secondary amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing at least one active hydrogen atom, in this case, a ketone. The resulting products, known as Mannich bases, are β-amino carbonyl compounds. nih.govnih.gov
The general mechanism for the Mannich reaction proceeds in two main stages. First, the amine and formaldehyde (B43269) react to form an electrophilic iminium ion. nih.gov Subsequently, the ketone, in the presence of an acid or base catalyst, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. nih.gov This process results in the formation of the β-amino carbonyl compound, the Mannich base. nih.gov
In the context of Ethanone, 2-(cyclohexylthio)-1-phenyl- , the reaction would involve the formation of an iminium ion from a selected secondary amine (e.g., piperidine, morpholine, or dicyclohexylamine) and formaldehyde. The ketone would then be subjected to conditions that favor enolization, allowing for the nucleophilic attack on the iminium ion to yield the corresponding Mannich base.
Representative Synthetic Schemes and Findings
Drawing parallels from the synthesis of Mannich bases from other ketones, such as chalcones and flavanones, a one-pot, three-component reaction is a common and efficient method. In a typical procedure, the ketone, a secondary amine, and formaldehyde are reacted in a suitable solvent, often with heating. The choice of solvent can vary, with methanol, ethanol, and dimethylformamide (DMF) being commonly used.
The synthesis of Mannich bases from 1-aryl-3-(morpholin-4-yl/piperidin-1-yl)-1-propanone hydrochloride has been successfully achieved using both conventional heating and microwave irradiation methods, with microwave synthesis often providing higher yields in shorter reaction times.
Table 1: Representative Mannich Base Synthesis from Ketones
| Starting Ketone | Amine | Aldehyde | Solvent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Chrysin | Dicyclohexylamine | Formaldehyde | DMF/Methanol | Stirring, 2 hours | 8-(dicyclohexylaminomethyl)chrysin | |
| Naringenin | Dicyclohexylamine | Formaldehyde | DMF/Methanol | Stirring, 2 hours | 8,3'-bis(dicyclohexylaminomethyl)naringenin | |
| Acetophenone (B1666503) | Piperidine | Paraformaldehyde | Ethanol (acidified) | Heating | 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride |
The characterization of the resulting Mannich bases is crucial to confirm their structure. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify the chemical environment of the protons and carbons, respectively, confirming the addition of the aminomethyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the carbonyl (C=O) stretching frequency of the ketone.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity.
The purity of the synthesized compounds is often assessed using Thin-Layer Chromatography (TLC).
While the direct synthesis of Mannich bases from Ethanone, 2-(cyclohexylthio)-1-phenyl- remains to be specifically documented, the established methodologies for similar ketones provide a robust framework for future synthetic explorations in this area.
Advanced Spectroscopic Characterization and Analytical Methodologies for Ethanone, 2 Cyclohexylthio 1 Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of "Ethanone, 2-(cyclohexylthio)-1-phenyl-", specific chemical shifts (δ) and coupling patterns are expected for the distinct proton environments.
The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum. The protons ortho to the carbonyl group are expected to resonate at a lower field (higher ppm) due to the electron-withdrawing nature of the carbonyl, typically in the range of δ 7.9-8.1 ppm. The meta and para protons of the phenyl ring would appear at slightly higher fields, generally between δ 7.4 and 7.6 ppm.
The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom and the carbonyl group are diastereotopic and would likely appear as a multiplet or as distinct signals. The proton on the cyclohexyl ring attached to the sulfur atom would also have a characteristic chemical shift, influenced by the electronegativity of the sulfur atom. The remaining protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the aliphatic region of the spectrum, typically between δ 1.0 and 2.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H (ortho) | 7.9 - 8.1 | Multiplet |
| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet |
| S-CH₂-C=O | 3.8 - 4.2 | Singlet or AB quartet |
| Cyclohexyl CH-S | 2.8 - 3.2 | Multiplet |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for characterizing the carbon skeleton of a molecule. Each unique carbon atom in "Ethanone, 2-(cyclohexylthio)-1-phenyl-" will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon is the most deshielded and will appear at a very low field, typically in the range of δ 195-200 ppm. The aromatic carbons of the phenyl ring will resonate in the region of δ 128-138 ppm, with the carbon attached to the carbonyl group (ipso-carbon) appearing at a distinct chemical shift. The methylene carbon adjacent to the sulfur and carbonyl groups would be expected in the range of δ 40-50 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum, with the carbon directly bonded to the sulfur atom being the most downfield of this group.
For a similar compound, the carbonyl carbon was observed at δ 196.81 ppm, and the aromatic carbons were found in the range of δ 128.37-137.72 ppm rsc.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| Phenyl C (ipso) | 135 - 138 |
| Phenyl C (ortho, meta, para) | 128 - 134 |
| S-CH₂-C=O | 40 - 50 |
| Cyclohexyl CH-S | 45 - 55 |
| Cyclohexyl CH₂ | 25 - 35 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For "Ethanone, 2-(cyclohexylthio)-1-phenyl-" (C₁₄H₁₈OS), the exact mass can be calculated and compared with the experimentally determined value. This comparison is a definitive method for confirming the molecular formula of a newly synthesized compound. While specific HRMS data for the title compound was not found, HRMS is a standard characterization technique for novel compounds, providing confidence in the assigned structure unica.it.
Table 3: Calculated Exact Mass for Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₄H₁₈OS | 234.1078 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound. For "Ethanone, 2-(cyclohexylthio)-1-phenyl-", the most prominent absorption band in the FTIR spectrum would be the strong stretching vibration of the carbonyl group (C=O), which is expected to appear in the range of 1680-1700 cm⁻¹. The presence of the aromatic phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclohexyl and methylene groups will be observed just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹. While a specific FTIR spectrum for the title compound is not available, these characteristic absorption bands are routinely used to confirm the presence of the key functional groups unica.it.
Table 4: Characteristic FTIR Absorption Bands for Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Aryl ketone) | 1680 - 1700 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-S | 600 - 800 | Weak |
X-ray Crystallography
X-ray crystallography stands as a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Analysis
Single crystal X-ray diffraction is the definitive method for elucidating the absolute configuration and solid-state structure of "Ethanone, 2-(cyclohexylthio)-1-phenyl-". This technique involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional electron density map, from which the atomic positions can be determined with high precision.
For a molecule like "Ethanone, 2-(cyclohexylthio)-1-phenyl-", which contains a stereocenter at the carbon atom bearing the cyclohexylthio group, determining the absolute configuration is crucial. X-ray crystallography can unambiguously establish the R or S configuration of this chiral center. The analysis of the crystal packing also reveals intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the solid-state properties of the compound.
While the specific crystallographic data for "Ethanone, 2-(cyclohexylthio)-1-phenyl-" is not widely reported in publicly available literature, a hypothetical set of parameters that could be obtained from such an analysis is presented in the table below.
Hypothetical Crystallographic Data for Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈OS |
| Formula Weight | 234.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1337.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.162 |
Chromatographic and Separation Methods
Chromatographic techniques are indispensable for the purification and analysis of "Ethanone, 2-(cyclohexylthio)-1-phenyl-" from reaction mixtures and for assessing its purity.
Flash Column Chromatography for Purification Strategiesrochester.edunih.gov
Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds. phenomenex.com For "Ethanone, 2-(cyclohexylthio)-1-phenyl-", this technique is ideal for separating the desired product from unreacted starting materials, by-products, and other impurities following its synthesis. nih.gov
The process involves packing a glass column with a solid stationary phase, most commonly silica (B1680970) gel. phenomenex.com The crude reaction mixture is then loaded onto the top of the column and a solvent system (mobile phase) is pushed through the column under moderate pressure. phenomenex.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
A common strategy for the purification of a moderately polar compound like "Ethanone, 2-(cyclohexylthio)-1-phenyl-" would involve a gradient elution. The elution would start with a non-polar solvent, such as hexane (B92381), and the polarity of the mobile phase would be gradually increased by adding a more polar solvent, like ethyl acetate (B1210297). This allows for the efficient separation of compounds with different polarities.
General Flash Column Chromatography Purification Strategy
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate in hexane) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Sample Loading | The crude product can be dissolved in a minimal amount of a suitable solvent and loaded directly onto the column, or adsorbed onto a small amount of silica gel for dry loading. rochester.edu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Mixture Analysisnih.gov
Thin-layer chromatography is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. umich.edu A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. umich.edu
The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and their affinity for the stationary phase. umich.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. chemistryhall.com
For the synthesis of "Ethanone, 2-(cyclohexylthio)-1-phenyl-", TLC can be used to track the consumption of the starting materials and the formation of the product. The ideal eluent for column chromatography is one that gives the desired product an Rf value of approximately 0.3-0.4. chemistryhall.com
Illustrative TLC Data for Reaction Monitoring
| Compound | Rf Value (10% Ethyl Acetate in Hexane) |
|---|---|
| Starting Material 1 (e.g., 2-bromo-1-phenylethanone) | 0.65 |
| Starting Material 2 (e.g., cyclohexanethiol) | 0.80 |
| Ethanone, 2-(cyclohexylthio)-1-phenyl- | 0.40 |
| Non-polar by-product | 0.75 |
| Polar by-product | 0.15 |
High-Performance Liquid Chromatography (HPLC) in Related Process Analytics
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to standard column chromatography. In the context of "Ethanone, 2-(cyclohexylthio)-1-phenyl-", HPLC is valuable for assessing the purity of the final product and for analyzing related substances in process analytics.
A typical HPLC system for the analysis of "Ethanone, 2-(cyclohexylthio)-1-phenyl-" would likely employ a reversed-phase column, such as a C18 column. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Plausible HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (due to the phenyl ketone chromophore) |
| Injection Volume | 10 µL |
Elemental Analysis for Stoichiometric Determinationnih.gov
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. For sulfur-containing compounds like "Ethanone, 2-(cyclohexylthio)-1-phenyl-", sulfur content can also be determined. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound and for establishing its purity.
The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and sulfur dioxide) are collected and quantified. From these measurements, the percentage of each element in the original sample can be calculated. For a pure sample of "Ethanone, 2-(cyclohexylthio)-1-phenyl-", the experimentally determined elemental composition should agree closely with the theoretical values calculated from its molecular formula, typically within a ±0.4% margin for publication in scientific journals. cardiff.ac.uk
Theoretical Elemental Composition of Ethanone, 2-(cyclohexylthio)-1-phenyl- (C₁₄H₁₈OS)
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 14 | 71.75 |
| Hydrogen | H | 1.01 | 18 | 7.74 |
| Oxygen | O | 16.00 | 1 | 6.83 |
| Sulfur | S | 32.07 | 1 | 13.68 |
Role As a Key Intermediate in Complex Organic Synthesis
Facilitation of Polyfunctional Molecule Construction
The bifunctional nature of Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl- makes it an ideal precursor for the synthesis of polyfunctionalized molecules. The ketone group can undergo a wide array of reactions, including nucleophilic additions, reductions to form alcohols, and condensations. evitachem.comnbinno.com Simultaneously, the alpha-carbon can be functionalized, and the thioether linkage itself can be oxidized to sulfoxides or sulfones, introducing further complexity and modulating the electronic properties of the molecule. evitachem.com This inherent reactivity allows for the stepwise or concerted introduction of various substituents, leading to the creation of densely functionalized molecular frameworks that are often challenging to access through other synthetic routes.
Strategic Utility in the Assembly of Diverse Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govnih.gov Ethanone, 2-(cyclohexylthio)-1-phenyl- serves as a key synthon in the assembly of a range of heterocyclic systems, particularly those containing nitrogen, sulfur, and selenium. ajchem-a.commdpi.com Its ability to participate in cyclization and annulation reactions makes it a strategic component in the synthesis of these valuable scaffolds. nih.gov
The piperidine (B6355638) nucleus is a common structural motif in many biologically active natural products and synthetic drugs. ajchem-a.comijnrd.org Ethanone, 2-(cyclohexylthio)-1-phenyl- has been successfully employed in the diastereoselective preparation of polysubstituted N-hydroxypiperidines. ajchem-a.com In a notable synthetic approach, it reacts with an arylaldehyde to produce a 1,5-diketone intermediate. Subsequent intramolecular reductive cyclization of the monoxime of this diketone yields the highly substituted N-hydroxypiperidine as a single diastereomer. ajchem-a.com This method highlights the compound's utility in setting up the necessary framework for complex cyclization reactions. ajchem-a.comnih.gov
Table 1: Synthesis of Polysubstituted N-hydroxypiperidine
| Reactant | Reagent/Conditions | Intermediate | Product | Reference |
|---|
Given its intrinsic sulfur atom, Ethanone, 2-(cyclohexylthio)-1-phenyl- is a natural precursor for sulfur-containing heterocycles. α-Thiocyanato ketones, which are structurally related, are known intermediates for synthesizing thiazole and 1,3-oxathiolane derivatives, indicating the potential of alpha-thio ketones in similar transformations. researchgate.net The synthesis of sulfur heterocycles is a significant area of research due to their wide-ranging applications in medicinal chemistry. nih.gov
Furthermore, the principles of its reactivity can be extended to the synthesis of selenium-containing heterocycles. Various methods exist for the synthesis of selenaheterocycles using elemental selenium, often involving cyclization reactions of suitable precursors. mdpi.com For instance, the carbonylation of o-aminoacetophenone in the presence of selenium and carbon monoxide yields a benzoselenazin-2-one derivative. mdpi.com The reactive carbonyl and alpha-carbon framework of Ethanone, 2-(cyclohexylthio)-1-phenyl- make it a plausible candidate for analogous multicomponent reactions designed to construct novel selenium-containing rings. researchgate.net
Contribution to Modern Carbon-Sulfur Bond Formation Strategies
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, critical for the synthesis of numerous pharmaceuticals and materials. beilstein-journals.org Ethanone, 2-(cyclohexylthio)-1-phenyl- represents a pre-formed α-sulfenylated ketone, a structural motif that is central to many synthetic strategies. While modern methods often employ photocatalysis or metal catalysis to forge C-S bonds, classical nucleophilic substitution reactions remain highly relevant. beilstein-journals.org This compound can be viewed as a product of such a reaction and, more importantly, as a versatile intermediate for further elaboration. evitachem.comnbinno.com The presence of the C-S bond allows chemists to focus on modifying other parts of the molecule or to use the sulfur atom to direct subsequent reactions, thereby contributing indirectly to advanced synthetic strategies that build complex sulfur-containing molecules.
Potential Applications in Cascade and Multicomponent Reaction Sequences
Cascade, domino, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and saving time. nih.govnih.gov The multiple reactive sites within Ethanone, 2-(cyclohexylthio)-1-phenyl- make it an attractive substrate for the design of such processes.
For example, the aforementioned synthesis of piperidines involves a sequence where the formation of the 1,5-diketone could potentially be integrated into a one-pot process with the subsequent cyclization. ajchem-a.com The enolizable ketone, the electrophilic carbonyl carbon, and the potential for transformations at the sulfur atom provide multiple handles for designing intricate cascade reactions. A multicomponent approach could involve the reaction of Ethanone, 2-(cyclohexylthio)-1-phenyl-, an aldehyde, and a nitrogen source to rapidly assemble complex heterocyclic systems, a strategy widely employed for the synthesis of scaffolds like thiazoles. nih.gov
Future Directions and Emerging Research Avenues for Ethanone, 2 Cyclohexylthio 1 Phenyl
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Traditional methods for the synthesis of α-thio ketones often involve the reaction of an α-halo ketone with a thiol in the presence of a base. While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric byproducts. Future research will likely prioritize the development of more efficient and sustainable synthetic strategies.
Key areas of focus will include:
Catalytic C-H Functionalization: Direct C-H functionalization of acetophenone (B1666503) derivatives with cyclohexylthiol represents a highly atom-economical approach. Research in this area would aim to identify suitable transition-metal catalysts (e.g., palladium, copper, or iron) or organocatalysts that can facilitate this transformation under mild conditions.
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for forging C-S bonds. rsc.org Future work could explore the use of photocatalysts to mediate the reaction between a readily available ketone precursor and a sulfur source, potentially avoiding the need for pre-functionalized starting materials.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that bring together a phenyl ketone precursor, a cyclohexyl sulfur source, and other reactants could provide rapid access to diverse derivatives of Ethanone (B97240), 2-(cyclohexylthio)-1-phenyl-.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Routes to Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Synthetic Strategy | Key Features | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Classical Nucleophilic Substitution | Reaction of 2-bromo-1-phenylethanone with cyclohexanethiol (B74751) | Well-established, reliable | Use of lachrymatory α-bromo ketones, formation of salt byproducts |
| Catalytic C-H Thiolation | Direct reaction of acetophenone with cyclohexanethiol using a catalyst | High atom economy, reduced waste | Catalyst development, regioselectivity control |
| Photocatalytic Synthesis | Light-mediated reaction of ketone precursors with a sulfur source | Mild reaction conditions, use of renewable energy | Catalyst stability, substrate scope limitations |
Exploration of Enantioselective and Diastereoselective Transformations Guided by Compound Structure
The prochiral center at the α-position of Ethanone, 2-(cyclohexylthio)-1-phenyl- offers opportunities for stereoselective synthesis. The development of enantioselective and diastereoselective transformations is a critical step towards the application of this compound in the synthesis of chiral drugs and other biologically active molecules.
Future research in this domain will likely involve:
Asymmetric Catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, to control the stereochemical outcome of the C-S bond formation is a promising avenue.
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the ketone or thiol precursor could direct the stereochemical course of the reaction, with the auxiliary being removed in a subsequent step.
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as ketoreductases or thiolases, could offer a highly selective and environmentally benign route to enantiopure Ethanone, 2-(cyclohexylthio)-1-phenyl-.
Diastereoselective Reactions: For substrates containing existing stereocenters, either in the cyclohexyl ring or on a substituted phenyl group, exploring the diastereoselectivity of the C-S bond formation will be important. The inherent steric and electronic properties of the molecule will guide the facial selectivity of the reaction. Studies on related thioketones have demonstrated high diastereoselectivity in cycloaddition reactions. researchgate.net
Table 2: Potential Strategies for Stereoselective Synthesis
| Approach | Principle | Expected Outcome | Key Considerations |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment | High enantiomeric excess (ee%) | Catalyst design and cost, reaction optimization |
| Chiral Auxiliaries | Covalent attachment of a chiral group to guide the reaction | High diastereomeric excess (de%), convertible to high ee% | Synthesis and removal of the auxiliary adds steps |
| Biocatalysis | Utilization of enzymes for stereospecific transformations | Excellent enantioselectivity, mild conditions | Enzyme availability and stability, substrate compatibility |
Potential in the Synthesis of Advanced Organic Materials or Functional Molecules
The unique combination of a phenyl ketone and a cyclohexylthio group in Ethanone, 2-(cyclohexylthio)-1-phenyl- suggests its potential as a precursor for advanced organic materials and functional molecules.
Emerging research could focus on:
Liquid Crystals: The rigid phenyl group combined with the flexible cyclohexyl moiety could be a structural motif in the design of novel liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): The aromatic ketone core can be a building block for chromophores. Further functionalization could lead to materials with interesting photophysical properties suitable for OLED applications.
Bioactive Molecules: The α-thio ketone functionality is present in some biologically active compounds and can be a precursor for various heterocyclic systems. researchgate.net For instance, it could be used in the synthesis of substituted thiazoles or thiophenes, which are common scaffolds in medicinal chemistry. The α-arylation of ketones is a known strategy for diversifying bioactive molecules. nih.gov
Integration with Continuous Flow Chemistry Methodologies for Scalable Synthesis
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. nih.gov The synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl- is well-suited for adaptation to flow chemistry.
Future research in this area would entail:
Packed-Bed Reactors: Utilizing solid-supported reagents or catalysts in packed-bed reactors can simplify purification and allow for continuous operation. For example, a solid-supported base could be used to deprotonate the thiol, or a supported catalyst could be employed for a C-H functionalization reaction.
Microreactor Technology: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which can lead to improved reaction rates and selectivities. This is particularly beneficial for highly exothermic or fast reactions. The synthesis of other ketones and sulfur-containing compounds has been successfully demonstrated in continuous flow systems. researchgate.netmdpi.comuni-muenchen.denih.gov
In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or scavenger resins, can lead to a fully automated "synthesis-to-purification" system, generating the final product with high purity.
Table 3: Advantages of Continuous Flow Synthesis for Ethanone, 2-(cyclohexylthio)-1-phenyl-
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Often requires re-optimization for larger scales | Scaled by running the process for a longer time |
| Safety | Larger volumes of hazardous materials | Small reaction volumes at any given time, better heat control |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters (temperature, pressure, residence time) |
| Reproducibility | Can vary between batches | High degree of consistency and reproducibility |
Application of Computational Design Principles for New Reactions and Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Applying these principles to Ethanone, 2-(cyclohexylthio)-1-phenyl- can accelerate the discovery of new reactions and the design of novel derivatives with desired properties.
Future research directions include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl-, helping to understand the transition states and intermediates involved. This knowledge can guide the optimization of reaction conditions.
Catalyst Design: Computational screening of potential catalysts for novel synthetic routes can significantly reduce the experimental effort required. This can involve evaluating the binding energies of substrates to the catalyst and the energy barriers for key reaction steps.
Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to predict the physical, chemical, and biological properties of new derivatives of Ethanone, 2-(cyclohexylthio)-1-phenyl-. This can guide the synthesis of molecules with enhanced liquid crystalline properties, specific photophysical characteristics, or improved biological activity.
Virtual Screening: For applications in drug discovery, the structure of Ethanone, 2-(cyclohexylthio)-1-phenyl- and its derivatives can be docked into the active sites of biological targets to predict their binding affinity and guide the design of potential inhibitors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(cyclohexylthio)-1-phenyl-ethanone, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of α-haloacetophenone derivatives with cyclohexylthiol under basic conditions (e.g., K₂CO₃ in DMF). Critical analytical techniques include:
- 1H/13C NMR : Confirm substitution pattern and cyclohexylthio integration .
- FT-IR : Validate C=O (1700–1750 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
- LC-MS : Assess purity (>95%) and molecular ion consistency .
- X-ray crystallography : Resolve structural ambiguities (if crystalline) using SHELX refinement protocols .
Q. How can researchers optimize reaction conditions to maximize yield in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side reactions.
- Base screening : Compare weak (K₂CO₃) vs. strong bases (NaH) for thiol activation.
- Temperature gradients : Use reflux (80–100°C) to accelerate kinetics while monitoring decomposition via TLC/GC-MS.
- Design of Experiments (DOE) : Apply factorial designs to identify parameter interactions .
Advanced Research Questions
Q. How to resolve contradictions between computational NMR predictions and experimental data for 2-(cyclohexylthio)-1-phenyl-ethanone?
- Methodological Answer :
- Re-evaluate computational models : Test DFT functionals (B3LYP vs. M06-2X) and solvent fields (PCM vs. SMD) for chemical shift accuracy.
- Dynamic NMR (DNMR) : Detect conformational exchange broadening in variable-temperature studies.
- 2D NMR (COSY/HSQC) : Assign proton-carbon correlations to rule out stereochemical misassignments.
- Cross-validation : Compare with X-ray-derived torsion angles to refine computational geometries .
Q. What strategies elucidate the electronic influence of the cyclohexylthio group on reactivity?
- Methodological Answer :
- Hammett analysis : Synthesize derivatives with electron-donating/withdrawing groups and correlate substituent effects with reaction rates (e.g., nucleophilic additions).
- DFT studies : Map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in mechanistic pathways .
Q. How to design crystallization protocols for high-quality single crystals of 2-(cyclohexylthio)-1-phenyl-ethanone?
- Methodological Answer :
- Solvent screening : Test binary mixtures (hexane/EtOAc, CHCl₃/MeOH) to modulate solubility.
- Slow evaporation : Use controlled vapor diffusion in sealed chambers.
- Temperature ramps : Gradual cooling (e.g., 40°C → 4°C) to minimize defects.
- Crystal validation : Ensure R-factor < 5% during SHELXL refinement and check for twinning via PLATON .
Q. How to investigate radical-mediated reaction pathways involving the cyclohexylthio substituent?
- Methodological Answer :
- Radical trapping : Introduce TEMPO or BHT to quench intermediates; analyze via ESR or LC-MS.
- Isotopic labeling : Synthesize deuterated analogs at β-positions to track hydrogen abstraction.
- Computational modeling : Simulate transition states (TS) for competing pathways (e.g., sulfur-centered vs. carbon-centered radicals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
